molecular formula C15H21NO5S B5632764 (3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethyl-3-pyrrolidinol

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethyl-3-pyrrolidinol

Numéro de catalogue B5632764
Poids moléculaire: 327.4 g/mol
Clé InChI: PQWBYCSCFLQPMJ-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethyl-3-pyrrolidinol, also known as (R)-PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including learning and memory, inflammation, and pain perception. The compound has gained significant attention in recent years due to its potential therapeutic effects in various diseases, including Alzheimer's disease, schizophrenia, and depression.

Mécanisme D'action

(R)-PNU-282987 selectively activates α7 nicotinic acetylcholine receptors, which are widely distributed in the central nervous system and peripheral tissues. Activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in learning and memory, pain perception, and mood regulation. The compound has been shown to enhance synaptic plasticity and improve cognitive function through the activation of α7 nicotinic acetylcholine receptors (Bitner et al., 2007).
Biochemical and physiological effects:
(R)-PNU-282987 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. The compound has also been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines (Wang et al., 2013).

Avantages Et Limitations Des Expériences En Laboratoire

(R)-PNU-282987 has several advantages for lab experiments, including its high selectivity for α7 nicotinic acetylcholine receptors, which allows for specific targeting of these receptors. The compound is also relatively stable and has a long half-life, which allows for prolonged exposure to the target receptors. However, (R)-PNU-282987 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Orientations Futures

Several future directions for the research on (R)-PNU-282987 can be identified, including the investigation of its potential therapeutic effects in other diseases, such as Parkinson's disease and multiple sclerosis. The compound could also be further optimized to improve its pharmacokinetic properties, such as solubility and bioavailability. Furthermore, the development of novel α7 nicotinic acetylcholine receptor agonists could lead to the discovery of new therapeutic targets for various diseases.

Méthodes De Synthèse

The synthesis of (R)-PNU-282987 involves several steps, including the protection of the hydroxyl group, the formation of the pyrrolidine ring, and the introduction of the benzodioxin moiety. The final product is obtained through the deprotection of the hydroxyl group. The synthesis of (R)-PNU-282987 has been described in detail in several publications, including the original synthesis report by Gopalakrishnan et al. (1995).

Applications De Recherche Scientifique

(R)-PNU-282987 has been extensively used in scientific research to study the role of α7 nicotinic acetylcholine receptors in various diseases. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease (Bitner et al., 2007) and schizophrenia (Buchanan et al., 2013). It has also been demonstrated to have antidepressant-like effects in rodent models (Hajós et al., 2005). Furthermore, (R)-PNU-282987 has been investigated for its potential therapeutic effects in inflammatory diseases, such as sepsis and rheumatoid arthritis (Wang et al., 2013).

Propriétés

IUPAC Name

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-14(2)9-16(10-15(14,3)17)22(18,19)11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8,17H,6-7,9-10H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWBYCSCFLQPMJ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.